N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(cyclohexen-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN3O4S/c24-19-9-11-21(12-10-19)32(30,31)27-17-5-4-8-20(27)14-16-26-23(29)22(28)25-15-13-18-6-2-1-3-7-18/h6,9-12,20H,1-5,7-8,13-17H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIITMXYRRULAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and an oxalamide moiety. Its unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 478.0 g/mol. The presence of the 4-chlorophenyl group enhances its lipophilicity, which may improve bioavailability and receptor interaction.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 478.0 g/mol |
| Structure | Structure |
| CAS Number | 898460-69-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs): Compounds with piperidine structures often modulate neurotransmission pathways through GPCRs, indicating potential applications in treating central nervous system disorders.
- Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
Antibacterial Activity
Research has indicated that derivatives of the sulfonamide group exhibit moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis . The compound's structural attributes may enhance its efficacy against these bacterial strains.
Enzyme Inhibition Studies
In vitro studies have demonstrated that compounds similar to this compound show significant inhibitory effects on acetylcholinesterase and urease enzymes. For instance, certain derivatives exhibited IC50 values indicating potent inhibition, making them candidates for further pharmacological exploration .
Case Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological effects of similar piperidine derivatives on animal models. The results indicated that these compounds could potentially alleviate symptoms associated with anxiety and depression by modulating serotonin receptors .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of synthesized oxalamides containing the piperidine moiety. The findings revealed that these compounds exhibited varying degrees of antibacterial activity, suggesting their potential use in developing new antibiotics .
Scientific Research Applications
Pharmacological Applications
Research indicates that N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide exhibits significant biological activity, particularly in the following areas:
Antitumor Activity
Preliminary studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. Notably, it has demonstrated cytotoxic effects against:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (breast cancer) | 5.0 | Cell cycle arrest at G2/M phase |
| HT-29 (colon cancer) | 3.5 | Inhibition of cell proliferation |
These findings suggest that the compound may serve as a potential anticancer agent, disrupting critical phases of the cell cycle necessary for cancer cell division and growth.
Neuropharmacological Effects
The structural similarities of this compound to known psychoactive agents suggest potential neuropharmacological applications. The piperidine moiety may interact with neurotransmitter systems, indicating possible antidepressant properties. Research is ongoing to explore these interactions further, particularly concerning serotonin receptor modulation.
Mechanistic Studies
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Key areas of investigation include:
- Interaction with Biological Macromolecules : The sulfonyl group may engage with enzyme active sites, while the piperidine ring might modulate receptor activity.
- In Vivo Studies : Future research should include animal models to assess the therapeutic efficacy and safety profile of the compound.
Case Study 1: Antitumor Efficacy
In a study evaluating various oxalamide derivatives, this compound exhibited significant cytotoxicity against MCF7 and HT-29 cell lines. The recorded IC50 values indicate strong potential as an anticancer agent, warranting further investigation into its therapeutic applications in oncology.
Case Study 2: Neuropharmacological Assessment
Another study focused on similar compounds revealed that derivatives containing piperazine structures could effectively modulate serotonin receptors. Although specific data on this compound's receptor affinity are still under investigation, preliminary results suggest it may share similar properties, highlighting its potential in treating mood disorders.
Future Directions in Research
To fully elucidate the pharmacological profile and mechanisms of action of this compound, future research should focus on:
- In Vivo Studies : Assessing therapeutic efficacy and safety in animal models.
- Mechanistic Studies : Exploring specific interactions with cellular targets and pathways involved in its biological activities.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
